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Introduction

Lu AA39835 is an active hydroxylated metabolite of the multimodal antidepressant vortioxetine.
[1][2] While it is considered a minor metabolite with plasma concentrations significantly lower
than the parent drug, its pharmacological activity, similar to vortioxetine's inhibition of the
serotonin (5-HT) transporter, necessitates an understanding of its pharmacokinetic profile.[1][2]
[3] However, its contribution to the overall clinical effect of vortioxetine is considered minimal as
it is not believed to cross the blood-brain barrier.[1][3][4] These notes provide a summary of the
available pharmacokinetic data for Lu AA39835 and protocols for its analysis, aiding in the
development of comprehensive pharmacokinetic models of vortioxetine.

Pharmacokinetic Profile of Lu AA39835

Lu AA39835 is formed through the oxidation of vortioxetine, a process primarily mediated by
cytochrome P450 enzymes, including CYP2D6, CYP3A4/5, CYP2C9, CYP2C19, CYP2AG6,
CYP2C8, and CYP2B6.[1] It is one of the six metabolites of vortioxetine identified in human
plasma.[4] The plasma metabolic ratio of Lu AA39835 to vortioxetine is low, at approximately
<4%.[1]

Quantitative Pharmacokinetic Data
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The pharmacokinetic parameters of Lu AA39835 are often characterized by low plasma
concentrations, which can be below the lower limit of quantification in some studies.[5][6]

Nevertheless, available data from various studies are summarized below.

Parameter

Value

Study Population

Notes

Half-life (%)

~65 hours

Healthy Subjects

At steady state,
following multiple oral
doses of 5 mg to 20
mg once daily.[7]

Plasma Metabolic

Ratio

<4%

Healthy Subjects

Ratio of Lu AA39835
AUC to vortioxetine
AUC.[1]

Pharmacokinetics

Linear

Healthy Subjects

Observed at steady
state over a dose
range of 5 mg to 20
mg once daily.[7]

Plasma

Concentrations

Low

Healthy Japanese
Adults

Plasma
concentrations were
low across different

dose groups.[5]

Quantification

Often Below Limit of

Quantification

Child and Adolescent
Patients

In a study with
pediatric patients,
over 50% of plasma
concentrations were
below the lower limit
of quantification,
precluding detailed
pharmacokinetic

analysis.[6]

Experimental Protocols
Quantification of Lu AA39835 in Plasma
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This protocol outlines a general method for the determination of Lu AA39835 plasma
concentrations using liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on
methods described for vortioxetine and its metabolites.[1]

Objective: To accurately measure the concentration of Lu AA39835 in plasma samples.

Materials:

e Human plasma samples (collected in EDTA-containing tubes)[5]

o Lu AA39835 reference standard

 Internal standard (e.g., 3C-labeled analog of Lu AA39835)[1]

 Liquid-liquid extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether)

e High-performance liquid chromatography (HPLC) system

o Tandem mass spectrometer (MS/MS)

e Analytical column (e.g., CAPCELL PAK SCX UG80)[5]

Procedure:

o Sample Preparation (Liquid-Liquid Extraction):

1. Thaw plasma samples at room temperature.

2. To a 1.5 mL microcentrifuge tube, add 200 uL of plasma.

3. Add 20 pL of internal standard solution.

4. Add 800 pL of extraction solvent.

5. Vortex for 10 minutes.

6. Centrifuge at 10,000 x g for 5 minutes.

7. Transfer the organic layer to a new tube.
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8. Evaporate the solvent under a gentle stream of nitrogen at 40°C.

9. Reconstitute the residue in 100 pL of mobile phase.

LC-MS/MS Analysis:
1. Inject the reconstituted sample into the HPLC system.
2. Separate the analytes using a suitable gradient elution on the analytical column.[5]

3. Detect the eluting compounds using the tandem mass spectrometer in positive ion mode.

[1]

4. Monitor specific precursor-to-product ion transitions for Lu AA39835 and the internal
standard.

Data Analysis:

1. Construct a calibration curve using the peak area ratios of Lu AA39835 to the internal
standard from spiked plasma standards.

2. Determine the concentration of Lu AA39835 in the unknown samples by interpolating their
peak area ratios from the calibration curve. The linear range for Lu AA39835 has been
reported as 0.04 to 40 ng/mL.[1]

Non-Compartmental Pharmacokinetic Analysis

Objective: To determine key pharmacokinetic parameters of Lu AA39835 from plasma
concentration-time data.

Methodology:

o Collect serial blood samples at predefined time points following administration of
vortioxetine.

e Analyze the plasma samples for Lu AA39835 concentrations using the protocol described
above.
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» Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental
analysis on the resulting concentration-time data.

o Calculate the following parameters:
o Cmax: Maximum observed plasma concentration.
o Tmax: Time to reach Cmax.
o AUC (Area Under the Curve): Total drug exposure over time.
o t¥% (Half-life): Time for the plasma concentration to decrease by half.

o CL/F (Apparent Clearance): The volume of plasma cleared of the drug per unit time,
adjusted for bioavailability.

o Vz/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to
contain the total amount of an administered drug at the same concentration that it is
observed in the blood plasma, adjusted for bioavailability.
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Caption: Metabolic pathway of vortioxetine to its active metabolite Lu AA39835.

Experimental Workflow for Pharmacokinetic Analysis
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Caption: Workflow for determining the pharmacokinetic parameters of Lu AA39835.

Conclusion

While Lu AA39835 is a minor metabolite of vortioxetine with limited expected clinical impact, its
characterization is essential for a complete understanding of vortioxetine's disposition. The low
plasma concentrations of Lu AA39835 present analytical challenges, often requiring highly
sensitive bioanalytical methods for accurate quantification. The protocols and data presented
here provide a framework for incorporating Lu AA39835 into pharmacokinetic models,
contributing to a more comprehensive evaluation of vortioxetine's overall pharmacokinetic and
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pharmacodynamic profile. Future research could focus on developing more sensitive analytical
methods to better characterize the pharmacokinetics of Lu AA39835, particularly in special
populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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